molecular formula C7H13NO B1396205 (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol CAS No. 169124-63-4

(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol

Cat. No.: B1396205
CAS No.: 169124-63-4
M. Wt: 127.18 g/mol
InChI Key: PCBUTZASOZQVJF-VQVTYTSYSA-N
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Description

(1R,5S,6S)-rel-8-Azabicyclo[321]octan-6-ol is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol can be achieved through several methodologies. One common approach involves the desymmetrization of achiral tropinone derivatives. This process allows for the stereochemical control necessary to generate the 8-azabicyclo[3.2.1]octane architecture .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,5S,6S)-8-azabicyclo[3.2.1]octan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-4-5-2-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBUTZASOZQVJF-VQVTYTSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C(C1)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H]([C@H](C1)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol
Reactant of Route 2
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol
Reactant of Route 3
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol
Reactant of Route 4
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol
Reactant of Route 5
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol
Reactant of Route 6
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol

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